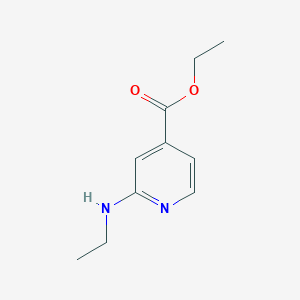
4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The final step involves the introduction of the fluoropyrimidine group through nucleophilic substitution or other suitable reactions.
- Reaction conditions: Solvent such as DMF, elevated temperatures, and appropriate bases or catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common synthetic route may include:
-
Formation of the Bromothiophene Intermediate
- Starting with thiophene, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
- Reaction conditions: Solvent such as dichloromethane (DCM) or acetonitrile, room temperature or slightly elevated temperatures.
-
Coupling with Piperazine
- The bromothiophene intermediate is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: Solvent such as DCM or dimethylformamide (DMF), room temperature.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solvents like acetonitrile or DCM; room temperature to mild heating.
Reduction: NaBH4, LiAlH4; solvents like ethanol or tetrahydrofuran (THF); room temperature to reflux.
Substitution: Nucleophiles such as amines or thiols; solvents like DMF or DMSO; elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyrimidine group can enhance binding affinity and specificity, while the piperazine moiety can improve solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 4-(4-Methylthiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 4-(4-Bromothiophene-2-carbonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one
Uniqueness
- Functional Groups : The combination of bromothiophene, fluoropyrimidine, and piperazine groups provides unique chemical properties.
- Biological Activity : The specific arrangement of these groups can result in distinct biological activities compared to similar compounds.
- Synthetic Accessibility : The synthetic routes and conditions for this compound may offer advantages in terms of yield and scalability.
This detailed overview provides a comprehensive understanding of 4-(4-Bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
4-(4-bromothiophene-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN4O2S/c14-8-3-10(22-7-8)12(21)18-1-2-19(11(20)6-18)13-16-4-9(15)5-17-13/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHNXXHUISMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832362.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2832363.png)
![2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2832364.png)


![N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2832367.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2832371.png)
![4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2832372.png)
![(2E)-3-(2H-chromen-3-yl)-N-[2-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2832374.png)



![N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2832383.png)
